molecular formula C12H17NO B1427948 N-[(3-methoxyphenyl)methyl]cyclobutanamine CAS No. 1249326-69-9

N-[(3-methoxyphenyl)methyl]cyclobutanamine

Cat. No. B1427948
CAS RN: 1249326-69-9
M. Wt: 191.27 g/mol
InChI Key: HEHUYNQVTDQRDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[(3-methoxyphenyl)methyl]cyclobutanamine” can be represented by the InChI code: 1S/C12H17NO/c1-14-12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3 . This indicates that the compound has a molecular weight of 191.27 .


Physical And Chemical Properties Analysis

“N-[(3-methoxyphenyl)methyl]cyclobutanamine” is a liquid . Its IUPAC name is "N-(4-methoxybenzyl)cyclobutanamine" .

Scientific Research Applications

Analytical Profiles and Toxicology

Research has focused on characterizing psychoactive arylcyclohexylamines, which are advertised as "research chemicals." These compounds, including N-[(3-methoxyphenyl)methyl]cyclobutanamine, have been characterized through various analytical methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. A qualitative/quantitative method of analysis was developed for determining these compounds in biological matrices like blood, urine, and vitreous humor, highlighting the robust, accurate, and precise method for qualitative and quantitative analysis of these substances in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds structurally related to N-[(3-methoxyphenyl)methyl]cyclobutanamine. For instance, Schiff base ligands containing cyclobutane and thiazole rings demonstrated antimicrobial activities against various microorganisms, suggesting their potential in the development of new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002). Another study synthesized compounds with significant activity against Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus Feacalis, Pseudomonas aeriginosa, and Candida albicans, indicating their higher antibacterial activities compared to standard antibacterial drugs (Osarumwense, 2022).

Photochemical Studies

Stereochemical studies have investigated the [2 + 2] photoaddition reactions involving cyclobutane rings, contributing to the understanding of the mechanism of these reactions and their potential synthetic utility in organic chemistry (Vassilikogiannakis, Hatzimarinaki, & Orfanopoulos, 2000). These studies provide insights into the stereochemistry and reaction mechanisms of cyclobutane derivatives, which can be crucial for developing new synthetic methodologies and materials.

Synthesis and Characterization

The synthesis and characterization of N-alkyl-arylcyclohexylamines, including those related to N-[(3-methoxyphenyl)methyl]cyclobutanamine, have been detailed, providing valuable analytical data for the identification of new substances of abuse. This research aids in the forensic analysis and identification of newly emerging psychoactive substances (Wallach et al., 2016).

Future Directions

“N-[(3-methoxyphenyl)methyl]cyclobutanamine” is used for pharmaceutical testing . It is a high-quality reference standard for accurate results . As such, it may have potential applications in the development of new drugs or therapeutic agents.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-7-2-4-10(8-12)9-13-11-5-3-6-11/h2,4,7-8,11,13H,3,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHUYNQVTDQRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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